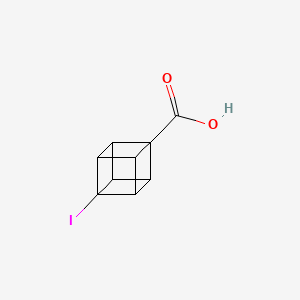

4-碘立方烷-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves reactions that introduce functional groups to the cubane nucleus. For instance, hypervalent iodine oxidative decarboxylation has been utilized for functionalizing cubane derivatives, highlighting a method to obtain iodo-substituted compounds with high yields under specific conditions, such as irradiation (Moriarty et al., 1987).

Molecular Structure Analysis

The crystal structure analysis of compounds related to 4-Iodocubane-1-carboxylic acid reveals insights into their molecular geometry and intermolecular interactions. For example, the analysis of 4-cyanocubanecarboxylic acid demonstrates the significance of hydrogen bonding in the arrangement of molecules in the crystal lattice, showing patterns that could be relevant for 4-Iodocubane-1-carboxylic acid as well (Kuduva et al., 2001).

Chemical Reactions and Properties

Chemical transformations involving iodocubanes, such as photoinduced nucleophilic substitution with arylthiolate and diphenylphosphanide ions, indicate the reactivity of cubane derivatives under certain conditions, potentially applicable to 4-Iodocubane-1-carboxylic acid. These reactions proceed to afford various substituted cubane derivatives, showcasing the versatility of cubane chemistry (Jimenez et al., 2018).

Physical Properties Analysis

The physical properties of cubane derivatives, including those similar to 4-Iodocubane-1-carboxylic acid, are influenced by their crystal structure and molecular geometry. The study of related compounds provides insights into how functional groups, such as the iodine atom, affect melting points, solubility, and other physical characteristics critical for applications in materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 4-Iodocubane-1-carboxylic acid, such as reactivity, stability, and functional group compatibility, can be inferred from studies on similar compounds. The role of the iodine atom in facilitating various chemical reactions, including nucleophilic substitutions and oxidation processes, is a key aspect of its chemistry. For example, iodolactonisation of unsaturated carboxylic acids using specific catalysts demonstrates the potential for creating lactones from compounds with iodine-functionalized carboxylic acids (Meng et al., 2015).

科学研究应用

合成和官能化

4-碘立方烷-1-羧酸在有机合成中起着关键作用,特别是在立方烷衍生物的制备中。Jimenez等人(2018年)的研究表明,甲基-4-碘立方烷-1-羧酸酯在与芳基硫酸酯和二苯基膦离子在辐射下反应中的应用,导致硫芳基和二苯基膦基立方烷衍生物的形成。这些反应得到密度泛函理论(DFT)计算的支持,突显了4-碘立方烷-1-羧酸在合成有机化学中的多功能性(Jimenez et al., 2018)。

脱羧和衍生物形成

该化合物在脱羧领域也具有重要意义。Moriarty等人(1989年)和(1987年)研究了立方烷基和同立方烷基单和双羧酸的高价碘氧化脱羧,包括4-碘-1-羧甲氧基立方烷。这个过程导致各种碘化合物的形成,展示了4-碘立方烷-1-羧酸在产生结构多样化衍生物方面的潜力(Moriarty et al., 1989),(Moriarty et al., 1987)。

晶体结构分析

Štěpnička等人(1998年)探索了使用1'-(二苯基膦基)二茂铁羧酸和碘化铜(I)合成的化合物的晶体结构和性质,突显了4-碘立方烷-1-羧酸在结构化学中的重要性。这项工作提供了关于基于立方烷的化合物的分子排列和稳定性的见解(Štěpnička等人,1998年)。

生化应用

在生化领域,Bisetty等人(2006年)探索了4-氨基-(D3)-三同立方烷-4-羧酸,一种受限的α-氨基酸的构象特性。他们使用分子力学和从头算方法的研究对于理解基于立方烷的氨基酸的结构特征,这对于设计肽和蛋白质替代物是相关的(Bisetty et al., 2006)。

安全和危害

未来方向

With the burgeoning interest in cage motifs for bioactive molecule discovery, more research into the safety profiles of cage scaffolds is required . The impact sensitivity and thermal decomposition behavior of judiciously selected starting materials and synthetic intermediates of cubane were evaluated via hammer test and sealed cell differential scanning calorimetry .

作用机制

生化分析

Biochemical Properties

They can act as proton donors due to the presence of the acidic -COOH group, and can form esters, amides, and anhydrides . The iodine atom in 4-Iodocubane-1-carboxylic acid could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism . The iodine atom in 4-Iodocubane-1-carboxylic acid might also influence its cellular effects.

Molecular Mechanism

Carboxylic acids can participate in various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that iodo-substituted systems, such as 4-Iodocubane-1-carboxylic acid, can be more impact sensitive, leading to more rapid thermodecomposition .

Metabolic Pathways

Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle .

属性

IUPAC Name |

4-iodocubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHINRLKQGLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111873-46-2 |

Source

|

| Record name | 8-iodocubane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)

![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)